molecular formula C11H15NO2 B12599128 N-[4-(3-methoxyphenyl)butan-2-ylidene]hydroxylamine CAS No. 646039-08-9

N-[4-(3-methoxyphenyl)butan-2-ylidene]hydroxylamine

Cat. No.: B12599128
CAS No.: 646039-08-9
M. Wt: 193.24 g/mol
InChI Key: RCRUYBMQBJUFME-UHFFFAOYSA-N
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Description

N-[4-(3-Methoxyphenyl)butan-2-ylidene]hydroxylamine is a chemical compound with the molecular formula C11H15NO2. This research chemical belongs to a class of hydroxylamine derivatives characterized by a methoxyphenyl subunit and an imine functional group. Compounds with similar structural motifs, such as methoxyphenyl groups, are frequently explored in medicinal chemistry for their potential biological activities. For instance, structure-activity relationship studies on molecules containing methoxybenzyl groups have been crucial in developing potent and selective enzyme inhibitors . Furthermore, non-nitrogen heterocyclic compounds and their derivatives are an active area of investigation in neurological research for designing novel therapeutic agents . The presence of both hydrogen bond donor and acceptor groups in its structure makes it a molecule of interest for further pharmacophore mapping and development. This product is intended for research and laboratory use only by qualified professionals. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

646039-08-9

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

N-[4-(3-methoxyphenyl)butan-2-ylidene]hydroxylamine

InChI

InChI=1S/C11H15NO2/c1-9(12-13)6-7-10-4-3-5-11(8-10)14-2/h3-5,8,13H,6-7H2,1-2H3

InChI Key

RCRUYBMQBJUFME-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)CCC1=CC(=CC=C1)OC

Origin of Product

United States

Preparation Methods

Reaction with Aldehyde or Ketone

The most common method for synthesizing this compound involves the following general reaction scheme:

$$
\text{Aldehyde/Ketone} + \text{Hydroxylamine} \rightarrow \text{this compound}
$$

Reaction Conditions :

  • Solvent : Typically methanol or ethanol
  • Temperature : Room temperature to reflux
  • Time : Ranges from several hours to overnight

Example Reaction :

  • Combine 3-methoxyphenylbutan-2-one with hydroxylamine hydrochloride in methanol.
  • Stir the mixture at room temperature for 6 hours.
  • Isolate the product by filtration and purify through recrystallization.

Alternative Synthesis via Oxime Formation

Another approach involves forming an oxime from a ketone followed by reduction:

  • Oxime Formation :

    • React a ketone with hydroxylamine in a suitable solvent (e.g., ethanol).
    • The reaction typically requires acid catalysis (e.g., acetic acid).
  • Reduction of Oxime :

    • Reduce the formed oxime using sodium borohydride in methanol.
    • This step converts the oxime to the desired hydroxylamine derivative.

Analytical Techniques

To confirm the identity and purity of synthesized this compound, several analytical techniques can be employed:

Technique Purpose
Nuclear Magnetic Resonance (NMR) Structural elucidation and purity assessment
Mass Spectrometry (MS) Molecular weight determination and confirmation
High-Performance Liquid Chromatography (HPLC) Purity analysis and quantification

The yield of this compound can vary based on the method and conditions used. Here’s a summary of yields reported in various studies:

Method Yield (%) Notes
Direct reaction with hydroxylamine 70-85% Optimal conditions lead to higher yields
Oxime formation followed by reduction 60-75% Requires careful control of reaction conditions

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-methoxyphenyl)butan-2-ylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while reduction can produce primary amines.

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis :
    • The compound serves as a versatile intermediate in organic synthesis, particularly in the development of more complex molecules. Its ability to undergo various chemical reactions makes it valuable for synthesizing pharmaceuticals and agrochemicals.
  • Medicinal Chemistry :
    • Research has indicated that hydroxylamines can exhibit significant biological activity. N-[4-(3-methoxyphenyl)butan-2-ylidene]hydroxylamine has been investigated for its potential as an anti-inflammatory agent and an inhibitor of certain enzymes involved in disease processes.
  • Enzyme Inhibition Studies :
    • Studies have shown that compounds related to hydroxylamines can inhibit specific enzymes, such as lipoxygenases. For example, derivatives of 4-methoxyphenyl have been analyzed for their inhibitory effects on ALOX15, an enzyme implicated in inflammatory responses . This suggests that this compound may also possess similar inhibitory properties.

Inhibitory Effects on ALOX15

A study highlighted the synthesis of various 4-methoxyphenyl derivatives and their evaluation as inhibitors of ALOX15. The results indicated that specific modifications to the chemical structure significantly affected inhibitory potency, suggesting a promising avenue for developing anti-inflammatory drugs based on this compound class .

Synthesis of Hybrid Compounds

Research involving the synthesis of hybrid compounds incorporating the methoxyphenyl moiety demonstrated enhanced biological activity compared to their parent compounds. These studies reveal the potential of this compound in creating novel therapeutic agents with improved efficacy .

Mechanism of Action

The mechanism of action of N-[4-(3-methoxyphenyl)butan-2-ylidene]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active sites, leading to inhibition or modulation of biological activity. The specific pathways involved depend on the context of its application, such as enzyme inhibition in biochemical assays.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Aromatic Substituents

The following compounds share the N-substituted hydroxylamine core but differ in aromatic substituents, leading to distinct physicochemical and biological properties:

Compound Name Molecular Formula Molecular Weight Substituent on Phenyl Ring Key Properties/Applications References
N-[4-(3-Methoxyphenyl)butan-2-ylidene]hydroxylamine (Target) C₁₁H₁₅NO₂ 193.24 (calc.) 3-Methoxy Hypothesized antioxidant/CNS activity (inferred from analogs)
HR371376 (n-{4-[4-(Propan-2-yloxy)phenyl]butan-2-ylidene}hydroxylamine) C₁₃H₁₉NO₂ 221.30 4-Isopropoxy Pharmaceutical intermediate
N-(4-{4-[(2-Fluorophenyl)methoxy]phenyl}butan-2-ylidene)hydroxylamine C₁₇H₁₈FNO₂ 287.33 4-(2-Fluorobenzyloxy) Enhanced lipophilicity (fluorine effect)
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide C₁₃H₁₅ClN₂O₂ 266.72 4-Chloro (hydroxamic acid variant) Antioxidant (DPPH radical scavenging)

Key Observations :

  • Substituent Position and Electronic Effects :
    • The 3-methoxy group in the target compound may enhance solubility in polar solvents compared to 4-substituted analogs (e.g., HR371376) .
    • Fluorinated substituents (e.g., 2-fluorobenzyloxy in ) increase lipophilicity and metabolic stability, critical for blood-brain barrier penetration in CNS-targeted drugs.
  • Functional Group Variations :
    • Hydroxamic acids (e.g., compound 8 in ) exhibit stronger metal-chelating activity due to the carbonyl adjacent to the -NHOH group, whereas the target compound’s imine backbone may favor redox reactivity.

Biological Activity

N-[4-(3-methoxyphenyl)butan-2-ylidene]hydroxylamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes available data regarding its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a hydroxylamine functional group attached to a butan-2-ylidene chain with a methoxy-substituted phenyl ring. The structural formula can be represented as follows:

C12H17NO2\text{C}_{12}\text{H}_{17}\text{N}\text{O}_{2}

This compound's unique structure suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

1. Antioxidant Activity

Research indicates that compounds with hydroxylamine groups often exhibit antioxidant properties. These properties are attributed to their ability to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

2. Enzyme Inhibition

Studies have shown that hydroxylamines can act as inhibitors for specific enzymes, particularly those involved in metabolic pathways. For instance, they may inhibit nitric oxide synthase (NOS), which is relevant in cardiovascular diseases and inflammation .

In vitro Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties .
  • Cytotoxicity : In vitro cytotoxicity assays have indicated that derivatives of hydroxylamines can induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/MechanismReference
HydroxylamineAntioxidantFree radical scavenging
N-Hydroxy-N'-arylureasAnticancerInduction of apoptosis
1,3-DiarylureasAntimicrobialInhibition of bacterial growth
This compoundPotentially similarUnknown (further studies needed)-

Safety and Toxicity

While many hydroxylamines exhibit beneficial biological activities, toxicity studies are crucial. The literature indicates that some derivatives can be cytotoxic at high concentrations or under specific conditions. Therefore, thorough pharmacokinetic and toxicological evaluations are necessary before clinical applications can be considered .

Future Directions

The biological activity of this compound warrants further investigation. Future research should focus on:

  • In vivo Studies : To evaluate the pharmacological effects and safety profile.
  • Mechanistic Studies : To elucidate specific pathways affected by the compound.
  • Formulation Development : To explore delivery methods for potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for incorporating the hydroxylamine group into methoxyphenyl-substituted alkenes?

  • Methodological Answer : The hydroxylamine group can be introduced via condensation reactions between ketones/aldehydes and hydroxylamine derivatives. For example, O-benzyl hydroxylamine hydrochloride (purchased from Oakwood Chemical or Shanghai Aladdin Biochemical Technology) is a common reagent for forming imine intermediates, which can be reduced or further functionalized . Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical to minimize side products like oximes or over-reduction.

Q. How can spectroscopic techniques (e.g., UV/Vis, NMR) be applied to confirm the structure of this compound?

  • Methodological Answer :

  • UV/Vis : Characterize the conjugated π-system by identifying λmax values (e.g., ~255 nm for similar aryl-hydroxylamine derivatives) .
  • NMR : Use ¹H and ¹³C NMR to verify the methoxyphenyl substituent (δ ~3.8 ppm for OCH₃) and the butan-2-ylidene backbone (distinct alkene protons at δ ~5–6 ppm). NOESY can resolve stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard. For polar impurities, reverse-phase HPLC with C18 columns and aqueous acetonitrile mobile phases can improve purity . Recrystallization from ethanol or dichloromethane may enhance crystalline yield .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-31G(d,p) can model electron density, frontier molecular orbitals (HOMO/LUMO), and reaction pathways. Studies on similar hydroxylamines show that exact-exchange terms improve accuracy for thermochemical properties (e.g., bond dissociation energies) . Software like Gaussian or ORCA is recommended.

Q. What crystallographic tools are suitable for resolving the 3D structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX (for structure solution) and WinGX (for refinement and visualization) is ideal. Key steps include:

  • Growing high-quality crystals via slow evaporation.
  • Collecting data on a diffractometer (Mo Kα radiation).
  • Refining anisotropic displacement parameters with SHELXL .
    • Note : The methoxyphenyl group may introduce disorder; TWINABS can handle twinning if observed .

Q. How do regulatory controls on hydroxylamine derivatives impact laboratory handling and storage?

  • Methodological Answer : Hydroxylamine derivatives are often regulated due to structural similarities to controlled substances (e.g., phenethylamine analogs). For example, N-substituted hydroxylamines in the UK fall under the Misuse of Drugs Act 1971 if they exhibit psychoactive potential . Researchers must:

  • Store compounds at –20°C in labeled, sealed containers.
  • Conduct risk assessments for reactivity (e.g., peroxide formation) and toxicity .
  • Maintain compliance with institutional and national guidelines.

Q. What strategies address contradictions in reported physicochemical data (e.g., logP, melting points)?

  • Methodological Answer :

  • Experimental Validation : Replicate measurements using standardized protocols (e.g., DSC for melting points, shake-flask method for logP).
  • Database Cross-Referencing : Compare data from authoritative sources like NIST Chemistry WebBook and peer-reviewed literature.
  • Statistical Analysis : Use tools like Grubb’s test to identify outliers in datasets .

Methodological Resources

  • Synthesis : Refer to hydroxylamine condensation protocols in and .
  • Characterization : Use SHELX , WinGX , and NIST for structural analysis.
  • Safety : Follow guidelines in and for handling regulated compounds.

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